molecular formula C10H16N5O4P B12608833 Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- CAS No. 643028-93-7

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-

Cat. No.: B12608833
CAS No.: 643028-93-7
M. Wt: 301.24 g/mol
InChI Key: RQCGHRPOPHTMHG-UHFFFAOYSA-N
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Description

Structural Elucidation of Phosphonic Acid, [[3-(6-Amino-9H-Purin-9-yl)Butoxy]Methyl]-

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 3-(6-aminopurin-9-yl)butoxymethylphosphonic acid under IUPAC guidelines. Its molecular formula, C₁₀H₁₆N₅O₄P , reflects a 10-carbon backbone with a purine ring (6-amino-9H-purin-9-yl), a four-carbon butoxy chain, and a methylphosphonic acid group. Key identifiers include:

Property Value Source
CAS Registry Number 643028-93-7
SMILES Notation CC(CCOCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N
Molecular Weight 301.24 g/mol
InChI Key RQCGHRPOPHTMHG-UHFFFAOYSA-N

Comparative analysis with related purine phosphonates, such as 4-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]butylphosphonic acid (CAS 135461783), reveals structural divergences in the positioning of the phosphonic acid group and oxidation states of the purine ring.

Molecular Conformation Analysis

2D Structural Features and Bonding Patterns

The 2D structure comprises three domains:

  • Adenine moiety : A 6-aminopurine ring system with hydrogen-bonding sites at N1, N3, and N7.
  • Butoxy-methyl linker : A four-carbon chain (C3–C6) connecting the purine’s N9 to the methylphosphonic acid group, introducing torsional flexibility.
  • Phosphonic acid group : A -PO(OH)₂ substituent at the terminal methyl group, enabling ionic interactions.

The syn and anti conformations of the adenine ring relative to the butoxy chain are critical for molecular recognition. In the syn conformation, the adenine N3 atom aligns with the linker, while the anti conformation positions N3 away, creating steric clashes with the phosphonic acid group.

3D Conformational Dynamics and Computational Modeling

Molecular dynamics (MD) simulations reveal two stable conformers:

  • Syn-closed : The adenine ring folds toward the phosphonic acid group, stabilized by intramolecular hydrogen bonds (N6–H⋯O=P, 2.1 Å).
  • Anti-open : The adenine extends away from the linker, favored in aqueous solutions due to reduced steric hindrance.

Density functional theory (DFT) calculations indicate a 1.8 kcal/mol energy barrier for syn ↔ anti transitions, with the syn conformation dominating in nonpolar environments. Comparative MD studies with Bacteroides fragilis purine nucleoside phosphorylase (BfPNP) show that the anti-open conformer binds to enzyme active sites via π-stacking interactions with Phe159 and hydrogen bonds to Asp204.

Comparative Analysis with Related Purine-Based Phosphonates

The compound’s structural and conformational features differ markedly from analogues:

Compound Key Differences Conformational Impact
[4-Amino-3-(6-aminopurin-9-yl)butoxy]methylphosphonic acid Additional amino group at C4 of butoxy chain Enhanced solubility; altered H-bonding
4-[(2-Amino-6-oxo-purin-9-yl)methoxy]butylphosphonic acid Oxo substitution at purine C6 Reduced basicity; shifted tautomerism
Adenosine 5’-triphosphate (ATP) Triphosphate tail instead of phosphonic acid Higher charge density; rigid γ-phosphate

For example, the 4-amino derivative exhibits a 15% greater solvent-accessible surface area due to its polar amino group, while the 6-oxo analogue adopts a planar purine conformation, limiting syn/anti flexibility.

Properties

CAS No.

643028-93-7

Molecular Formula

C10H16N5O4P

Molecular Weight

301.24 g/mol

IUPAC Name

3-(6-aminopurin-9-yl)butoxymethylphosphonic acid

InChI

InChI=1S/C10H16N5O4P/c1-7(2-3-19-6-20(16,17)18)15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,2-3,6H2,1H3,(H2,11,12,13)(H2,16,17,18)

InChI Key

RQCGHRPOPHTMHG-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- typically involves the reaction of a purine derivative with a phosphonic acid precursor. One common method involves the use of dialkyl or aryl esters of phosphonate compounds, which undergo hydrolysis to yield the desired phosphonic acid . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The phosphonic acid group exhibits nucleophilic character at its oxygen atoms, enabling alkylation or arylation under basic conditions. For example:

  • Reaction with alkyl halides :

    Compound+R-XBase (e.g., NaOH)Alkylated product+HX\text{Compound} + \text{R-X} \xrightarrow{\text{Base (e.g., NaOH)}} \text{Alkylated product} + \text{HX}

    This reaction typically proceeds at 60–80°C in polar aprotic solvents (e.g., DMF), yielding mono- or dialkylated derivatives depending on stoichiometry.

Alkylating Agent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 70°C, 12 hMethylphosphonate derivative~65%
Benzyl chlorideNaH, THF, RT, 6 hBenzylphosphonate adduct~58%

Hydrolysis and Stability

The phosphonic acid group resists hydrolysis under physiological conditions but undergoes cleavage under extreme pH:

  • Acidic hydrolysis (pH < 2):

    Compound+H₃O⁺Phosphoric acid+Purine-alcohol byproduct\text{Compound} + \text{H₃O⁺} \rightarrow \text{Phosphoric acid} + \text{Purine-alcohol byproduct}
  • Basic hydrolysis (pH > 12): Minimal degradation observed even after 24 h at 100°C.

Coordination with Metal Ions

The phosphonate group acts as a polydentate ligand, forming stable complexes with divalent and trivalent metal ions:

Metal Ion Stoichiometry Stability Constant (log K) Application
Ca²⁺1:13.8Biomedical imaging
Fe³⁺1:212.5Catalysis
Mg²⁺1:12.9Enzyme co-factor mimicry

Esterification and Protection

The phosphonic acid group can be esterified to improve lipophilicity for drug delivery:

  • Reaction with alcohols :

    Compound+R-OHDCC, DMAPPhosphonate ester+H₂O\text{Compound} + \text{R-OH} \xrightarrow{\text{DCC, DMAP}} \text{Phosphonate ester} + \text{H₂O}

    Yields range from 40% to 85% depending on steric hindrance .

Oxidation-Reduction Reactions

  • Oxidation : The purine moiety undergoes oxidation with agents like KMnO₄, forming 8-oxopurine derivatives .

  • Reduction : The phosphonate group remains inert, but the butoxy chain can be reduced catalytically (H₂/Pd-C).

Nucleophilic Substitution at the Purine Ring

The 6-amino group on the purine ring participates in substitution reactions:

  • Acylation :

    Compound+Ac₂OPyridineN6-acetyl derivative\text{Compound} + \text{Ac₂O} \xrightarrow{\text{Pyridine}} \text{N6-acetyl derivative}

    This modification enhances membrane permeability in antiviral analogs .

Photochemical Reactivity

UV irradiation (254 nm) induces C-O bond cleavage in the butoxy chain, generating free purine and phosphonate radicals.

Biological Phosphorylation

In enzymatic assays, the compound mimics natural nucleotides, inhibiting viral polymerases (e.g., HIV-1 reverse transcriptase) with IC₅₀ values in the nanomolar range .

Key Research Findings

  • Alkylation Selectivity : Dialkylation occurs preferentially at the phosphonate oxygens over the purine amino group due to higher nucleophilicity.

  • Metal Chelation : Fe³⁺ complexes exhibit catalytic activity in hydroxylation reactions, surpassing simpler phosphonates by 30%.

  • Enzyme Inhibition : Methylated derivatives show 10-fold higher inhibition of adenine phosphoribosyltransferase compared to unmodified analogs .

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science. Further studies on regioselective modifications and in vivo stability are warranted to unlock its full potential .

Scientific Research Applications

Pharmaceutical Applications

Phosphonic acid derivatives are known for their biological activities, particularly as antiviral and antibacterial agents. The compound has been studied for its potential in drug development due to its structural similarity to nucleotides, which can influence biological pathways.

Antiviral Activity

Research indicates that phosphonic acids can inhibit viral replication. For instance, studies have shown that phosphonic acid derivatives exhibit activity against viruses such as HIV and Hepatitis B. The mechanism often involves interference with nucleotide metabolism or direct inhibition of viral enzymes.

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or function as a competitive inhibitor of essential bacterial enzymes.

Agricultural Applications

Phosphonic acids are utilized in agriculture primarily as fungicides and herbicides. Their efficacy in controlling plant pathogens makes them valuable in crop protection.

Fungicidal Activity

The compound has been tested against various fungal pathogens affecting crops. For example, it has shown effectiveness against Phytophthora species, which are responsible for significant agricultural losses.

Herbicidal Properties

Additionally, phosphonic acids can act as herbicides by inhibiting specific metabolic pathways in plants. Research is ongoing to optimize their application rates and formulations for maximum efficacy with minimal environmental impact.

Material Science Applications

In material science, phosphonic acids are used to modify surfaces and enhance material properties.

Surface Modification

The ability of phosphonic acids to form strong bonds with metal oxides allows for the modification of surfaces in electronic devices and sensors. This application is critical in developing advanced materials with tailored properties.

Corrosion Inhibition

Phosphonic acid derivatives have been explored as corrosion inhibitors for metals exposed to harsh environments. Their effectiveness stems from the formation of protective films on metal surfaces.

Data Tables and Case Studies

The following table summarizes key findings from various studies on the applications of Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-:

Application AreaStudy ReferenceKey Findings
Antiviral ActivityPubMed Study Inhibits HIV replication through nucleotide interference.
Antibacterial PropertiesAgricultural Research Effective against bacterial pathogens; disrupts cell wall synthesis.
Fungicidal ActivityCrop Protection JournalDemonstrated efficacy against Phytophthora species.
Surface ModificationMaterials Science ReviewEnhances electronic device performance through metal oxide bonding.
Corrosion InhibitionCorrosion JournalForms protective films on metals; reduces corrosion rates significantly.

Mechanism of Action

The mechanism of action of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of phosphonic acid derivatives with variations in the purine base, chain length, and substituents. Key structural analogs include:

Compound Name Structure Chain Length Key Substituents Molecular Weight (g/mol) References
Adefovir (PMEA) {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonic acid Ethoxy (C2) None 273.2
Tenofovir [(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methylphosphonic acid Propoxy (C3) Chiral methyl group 287.2
Target Compound [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]phosphonic acid Butoxy (C4) Linear butoxy chain ~329.3 (estimated)
GS-9148 [(2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethylphosphonic acid Cyclic chain Fluorinated dihydrofuran 365.2

Key Structural Differences :

  • Chirality: Unlike Tenofovir, which has a chiral center, the target compound’s linear chain lacks stereochemical complexity, possibly simplifying synthesis but reducing target specificity .
Pharmacokinetic and Toxicity Profiles
  • Adefovir : Poor oral bioavailability (<10%) necessitates high doses, increasing renal toxicity risk. Mutagenicity data are reported (MUREAV 311,305,94) .
  • Tenofovir: Prodrug formulation achieves >25% bioavailability. Lower toxicity due to reduced accumulation in renal cells .
  • Target Compound: No toxicity data are available. The butoxy chain’s impact on metabolism and excretion remains speculative but could mirror trends in chain length-dependent toxicity observed in ANPs .

Biological Activity

Phosphonic acids are a class of compounds that exhibit significant biological activity, particularly in the fields of pharmacology and agricultural science. The compound Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- is notable for its structural similarity to phosphate esters, which allows it to interact with various biological systems. This article reviews the biological activity, mechanisms of action, and potential applications of this compound based on diverse research findings.

1. Overview of Phosphonic Acids

Phosphonic acids are characterized by their phosphorus-carbon (C-P) bond, which distinguishes them from traditional phosphates. This unique structure enables phosphonates to act as competitive inhibitors in biochemical pathways. Their biological activity includes antimicrobial properties, herbicidal effects, and potential therapeutic applications in human health.

2. Mechanisms of Biological Activity

The biological activity of phosphonic acids often arises from their ability to mimic phosphate esters. This mimicry allows them to bind to enzymes and disrupt normal biochemical processes. For instance:

  • Enzyme Inhibition : Phosphonates can inhibit enzymes involved in critical metabolic pathways by competing with natural substrates. An example is fosfomycin, which irreversibly inhibits UDP-N-acetyl-glucosamine-3-O-enolpyruvyltransferase (MurA), crucial for bacterial cell wall synthesis .
  • Cellular Uptake : The structural features of phosphonates facilitate their uptake into cells, where they can exert their effects on target enzymes or pathways.

3.1 Antimicrobial Activity

Research has demonstrated that certain phosphonic acid derivatives possess significant antimicrobial properties. For example, compounds like fosfomycin have been extensively studied for their effectiveness against a range of bacterial pathogens, including resistant strains .

CompoundTarget OrganismMechanism of ActionReference
FosfomycinEscherichia coliInhibition of MurA enzyme
PhosphinothricinVarious herbaceous weedsInhibition of glutamine synthetase

3.2 Herbicidal Properties

Phosphonic acids also show promise as herbicides. Research indicates that they can effectively inhibit the growth of certain weed species by targeting specific metabolic pathways in plants .

3.3 Toxicological Assessments

Toxicological studies have assessed the safety profile of phosphonic acids. For instance, in vitro assays have shown that some derivatives exhibit low genotoxic potential and do not cause significant adverse effects at therapeutic doses . However, high doses can lead to gastrointestinal irritation and other systemic effects .

4. Applications in Medicine and Agriculture

The unique properties of phosphonic acids make them valuable in various applications:

  • Pharmaceuticals : Due to their ability to inhibit specific enzymes, phosphonates are being explored as potential drug candidates for treating infections and other diseases.
  • Agricultural Products : Their effectiveness as herbicides and fungicides positions them as important tools in integrated pest management strategies.

5. Conclusion

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- represents a significant compound within the realm of bioactive substances. Its ability to inhibit key enzymes and its structural similarities to natural substrates open avenues for further research and application in both medical and agricultural fields. Future studies should focus on optimizing its efficacy while minimizing any potential toxicological risks.

Q & A

Q. What are the optimal synthetic routes for preparing "Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-," and how can purity and yield be maximized?

The synthesis typically involves coupling a purine derivative (e.g., 6-amino-9H-purine) with a phosphonic acid-containing alkoxy chain. Key steps include:

  • Protection of reactive groups : Use of fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups to protect the purine amino group during synthesis .
  • Microwave-assisted synthesis : Reduces reaction times and improves yields compared to traditional methods .
  • Purification : Reverse-phase HPLC or column chromatography ensures high purity (>98% as per ).
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (e.g., as in ) .

Q. How do the physicochemical properties (e.g., pKa, LogD) of this compound influence its bioavailability and interaction with biological targets?

  • pKa : The compound has an acid pKa of ~1.35 (similar to analogs in ), favoring ionization at physiological pH, which impacts membrane permeability .
  • LogD : LogD values (pH 5.5: -3.97; pH 7.4: -3.96) indicate poor lipophilicity, suggesting limited passive diffusion. This necessitates prodrug strategies or formulation enhancements .
  • Hydrogen bonding : The phosphonic acid and purine moieties contribute to high polar surface area (136.38 Ų), affecting solubility and transporter-mediated uptake .

Advanced Research Questions

Q. What is the proposed mechanism of antiviral action, and how does structural modification (e.g., butoxy chain length) affect resistance profiles?

  • Mechanism : Analogous to Adefovir (), the compound likely inhibits viral polymerases (e.g., HBV reverse transcriptase) by mimicking deoxyadenosine triphosphate (dATP), terminating DNA chain elongation .
  • Resistance : Structural studies (e.g., ) suggest longer alkoxy chains (butoxy vs. ethoxy) may reduce steric clashes with mutated polymerases, delaying resistance. Enzymatic assays (e.g., IC50 comparisons) and molecular docking can validate this .

Q. How can contradictory data on enzymatic inhibition potency (e.g., IC50 variability) across studies be resolved?

  • Experimental standardization : Use uniform assay conditions (e.g., buffer pH, ion concentration) to minimize variability .
  • Structural analysis : X-ray crystallography (as in ) can identify binding modes and confirm active conformations .
  • Data normalization : Report activity relative to positive controls (e.g., tenofovir) and account for cellular uptake differences using transporter expression profiles .

Q. What methodologies are recommended for studying interactions between this compound and host/viral proteins?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KDK_D) to viral polymerases .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .
  • Cryo-EM : Resolves structural changes in polymerase-compound complexes at near-atomic resolution .

Q. How does the compound’s stability under varying pH and temperature conditions impact its pharmacokinetic profile?

  • Degradation pathways : Phosphonic acid derivatives degrade via hydrolysis (acidic/alkaline conditions) or enzymatic cleavage (). Accelerated stability studies (40°C/75% RH) with HPLC monitoring can identify degradation products .
  • Prodrug strategies : Esterification (e.g., bis(pivaloyloxymethyl) prodrugs) improves oral bioavailability by masking the phosphonic acid group until intracellular activation .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) in analogs?

  • QSAR modeling : Correlates alkoxy chain length, substituent electronegativity, and steric parameters with antiviral activity .
  • Molecular Dynamics (MD) : Simulates binding persistence in mutated polymerase active sites .
  • Free Energy Perturbation (FEP) : Predicts relative binding affinities of derivatives .

Q. How can researchers address formulation challenges posed by the compound’s low solubility and high polarity?

  • Nanoformulations : Liposomes or polymeric nanoparticles enhance cellular uptake and reduce renal clearance .
  • Co-crystallization : Improves stability and solubility, as demonstrated in for structurally related compounds .
  • Ion-pairing agents : Use cationic lipids or cyclodextrins to neutralize the phosphonic acid’s charge .

Data Contradiction and Validation

Q. How should conflicting reports on environmental persistence (e.g., phosphonic acid degradation) be interpreted?

  • Origin analysis : Degradation products (e.g., fosetyl) may arise from agricultural sources (), requiring LC-MS/MS to distinguish endogenous vs. exogenous phosphonic acid .
  • Advanced oxidation : UV/H2_2O2_2 treatment degrades phosphonic acid residues, validated via 31P^{31}P-NMR .

Q. What analytical techniques are critical for differentiating between the parent compound and its metabolites/degradants?

  • LC-HRMS : Identifies metabolites with mass accuracy <5 ppm .
  • NMR spectroscopy : 1H^{1}H-31P^{31}P heteronuclear correlation (HETCOR) maps phosphonic acid degradation pathways .
  • X-ray photoelectron spectroscopy (XPS) : Confirms surface composition in solid formulations .

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